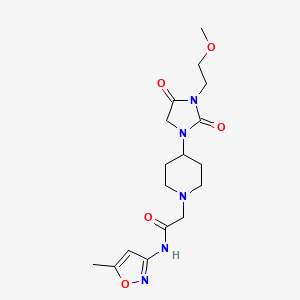

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide, also known as KDM4A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the notable applications of derivatives of this compound is in the antimicrobial field. The synthesis and pharmacological evaluation of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles, which include derivatives of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide, have shown significant antimicrobial activities. These compounds were synthesized and screened for in vitro antimicrobial activities, demonstrating high efficacy against various microbial strains (Azab, Azab, & Elkanzi, 2017).

Polymer Chemistry

Another research avenue explores the use of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide derivatives in polymer chemistry. A novel monomer diacid, incorporating derivatives of this compound, was synthesized and used in direct polycondensation reactions with various aromatic diamines. These reactions produced a series of new aromatic polyamides with photosensitive coumarin pendent groups, exhibiting good thermal properties and demonstrating the potential for the development of advanced materials with specific optical properties (Nechifor, 2009).

Photoreactive Properties

The synthesis and properties of novel poly(coumarin-amide)s, utilizing a derivative of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide, highlight the photoreactive properties of such compounds. These polymers were found to be soluble in aprotic polar solvents and exhibited strong UV-vis absorption, suggesting applications in the fields of photochemistry and materials science (Nechifor, 2009).

Supramolecular Chemistry

Research into the host–guest interaction of coumarin-derivative dyes and cucurbit[7]uril has led to the formation of supramolecular ternary complexes with mercuric ions. These studies, involving derivatives of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide, demonstrate the compound's relevance in developing novel supramolecular assemblies for environmental and analytical applications (Aliaga et al., 2015).

Metal Complex Synthesis

The synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with derivatives of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide highlights the compound's versatility in forming metal complexes. These complexes, characterized by their structural, spectroscopic properties, and electrochemical investigations, open pathways for the exploration of these compounds in catalysis and material sciences (Myannik et al., 2018).

Propriétés

IUPAC Name |

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c23-19(15-13-14-7-1-4-10-18(14)25-20(15)24)21-16-8-2-3-9-17(16)22-11-5-6-12-22/h1-13H,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTMCVMNLKRSJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3N4C=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

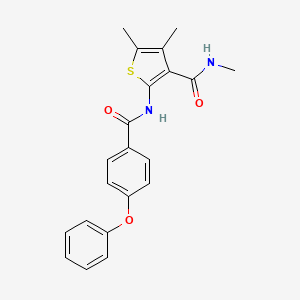

![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)

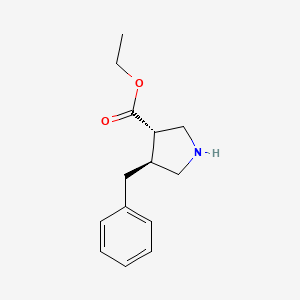

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)

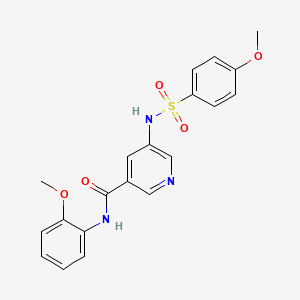

![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)

![2-[(4-Bromo-2-formylphenoxy)methyl]indolizine-1-carbonitrile](/img/structure/B2366518.png)